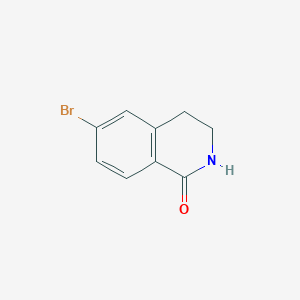

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one

Descripción

Historical Context and Significance of Dihydroisoquinolinones as Privileged Structures in Medicinal Chemistry

The history of medicinal chemistry is deeply rooted in the study of natural products. slideshare.netpharmaguideline.comfirsthope.co.in Since the isolation of the first bioactive isoquinoline (B145761) alkaloid, morphine, in the early 19th century, this class of compounds has been a focal point of scientific inquiry. nih.gov The 3,4-dihydroisoquinolin-1(2H)-one motif is a recurring structural element within this broad family of alkaloids, found in various natural sources and exhibiting significant biological properties. researchgate.net The concept of "privileged structures" emerged from the observation that certain molecular scaffolds appear repeatedly in bioactive compounds, suggesting an evolutionary preference for these frameworks in interacting with biological targets.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold fits this description perfectly. Its rigid, yet three-dimensional, structure provides a versatile template that can be readily functionalized to create libraries of compounds with diverse pharmacological profiles. This structural motif has been identified in molecules demonstrating a range of activities, including antitumor, anti-inflammatory, and antimicrobial properties. nih.gov The ability of this scaffold to interact with multiple biological targets underscores its significance in drug discovery, offering a strategic advantage in the development of new therapeutic agents.

Below is a table highlighting some naturally occurring and synthetic compounds containing the 3,4-dihydroisoquinolin-1(2H)-one scaffold and their reported biological activities.

| Compound Class | Example Compound(s) | Reported Biological Activity |

| Isoquinoline Alkaloids | Varies | Antitumor, Antimalarial, Antibacterial, Antifungal, Antiviral, Anti-inflammatory nih.gov |

| Synthetic Derivatives | Various | Antioomycete, PARP Inhibition, Kinase Inhibition nih.govresearchgate.netnih.gov |

Overview of Research Trajectories for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a Key Intermediate and Building Block

Within the broader family of dihydroisoquinolinones, This compound has emerged as a particularly valuable synthetic intermediate. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents onto the aromatic ring, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Research involving this bromo-substituted intermediate has followed several key trajectories:

Synthesis of PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.gov this compound has served as a crucial building block in the synthesis of potent PARP inhibitors. researchgate.netnih.gov The dihydroisoquinolinone core mimics the nicotinamide (B372718) portion of the NAD+ substrate, while the bromo-position allows for the introduction of functionalities that can enhance binding affinity and selectivity.

Development of Kinase Inhibitors: Kinases are another important class of drug targets, playing critical roles in cell signaling pathways. acs.orged.ac.uk Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders. The versatility of this compound has been exploited in the synthesis of various kinase inhibitors, where the scaffold serves as a foundation for constructing molecules that can fit into the ATP-binding site of specific kinases. nih.govnih.gov

Exploration of Novel Bioactive Compounds: Beyond its application in the synthesis of established drug classes, this compound is also utilized in the generation of novel chemical entities with potential therapeutic applications. mdpi.com Its utility as a versatile building block allows for the creation of diverse molecular architectures that can be screened for a wide range of biological activities.

The following table outlines the synthetic utility of this compound in the development of different classes of bioactive compounds.

| Target Compound Class | Synthetic Strategy | Rationale for Using this compound |

| PARP Inhibitors | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the 6-position. | The bromine atom allows for the introduction of various aryl or alkyl groups to probe the active site of PARP enzymes. researchgate.netnih.gov |

| Kinase Inhibitors | Functionalization at the 6-position to introduce moieties that interact with specific residues in the kinase active site. | The bromo-substituent provides a convenient point for chemical modification to enhance potency and selectivity. nih.govnih.gov |

Structure

2D Structure

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPKKECSRKYXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619066 | |

| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147497-32-3 | |

| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 3,4 Dihydro 2h Isoquinolin 1 One and Its Derivatives

Established Synthetic Pathways to the Dihydroisoquinolinone Core

The construction of the fundamental 3,4-dihydro-2H-isoquinolin-1-one structure can be achieved through several strategic approaches. These methods provide the foundational chemistry upon which more complex, substituted derivatives are built.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone strategy for forming the dihydroisoquinolinone ring system. This approach involves creating a bond between a nucleophilic nitrogen atom and an electrophilic carbon center on a suitably designed acyclic precursor. A review of synthetic methods highlights the intramolecular cyclization of various functional groups such as carbamates, ureas, thioureas, isocyanates, and azidoamides as a key strategy. kthmcollege.ac.in For instance, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related structure, involves a crucial ring-closing step from a methyl 3-bromophenethylcarbamate precursor. google.com This demonstrates the utility of carbamate (B1207046) cyclization in forming the core heterocyclic system. Another approach involves the 1,3-dipolar cycloaddition of azides onto alkenes within the same molecule to generate the isoquinoline (B145761) framework. organic-chemistry.org

Rearrangement Reactions

Rearrangement reactions provide an elegant pathway to the dihydroisoquinolinone scaffold, often by expanding or transforming a pre-existing ring. The Schmidt and Curtius rearrangements are notable examples utilized for this purpose. rsc.orgwikipedia.org These reactions typically start from indanone precursors. For example, a known synthetic route to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one begins with 5-Bromo-1-indanone (B130187). chemicalbook.com

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) into an isocyanate, which can then be trapped to form the desired lactam. wikipedia.orgorganic-chemistry.org When applied to a derivative of an indanone, this reaction facilitates a ring expansion to form the six-membered lactam of the dihydroisoquinolinone. The reaction proceeds with full retention of configuration at the migrating group. wikipedia.org This method is valued for its mild conditions and tolerance of various functional groups, making it applicable to the synthesis of complex molecules. nih.govnih.gov

| Precursor | Rearrangement Type | Key Reagent | Product |

| Indanone-derived carboxylic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA) or Sodium Azide | Dihydroisoquinolin-1-one |

| Indanone | Schmidt Rearrangement | Hydrazoic acid (HN₃) | Dihydroisoquinolin-1-one |

Metal-Catalyzed Processes

In recent decades, transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including dihydroisoquinolinones. bohrium.com These methods often rely on C-H bond activation, a powerful strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net

Palladium (Pd), rhodium (Rh), and cobalt (Co) are frequently used catalysts for these transformations. kthmcollege.ac.inmdpi.com The general mechanism involves the coordination of the metal to a directing group on the aromatic substrate (such as an amide), followed by selective ortho-C-H activation to form a metallacycle intermediate. mdpi.comnih.gov This intermediate then undergoes annulation with a coupling partner, such as an alkene or alkyne, to construct the heterocyclic ring. organic-chemistry.org For example, palladium-catalyzed C-H activation/annulation between N-methoxy benzamides and allenoic acid esters has been developed to afford a range of hydroisoquinolones. mdpi.com Similarly, Rh(III)-catalyzed C-H activation and annulation of benzamides with alkenes provides a direct route to the dihydroisoquinolinone core, sometimes at room temperature with low catalyst loading. kthmcollege.ac.in

| Catalyst System | Reaction Type | Coupling Partner | Key Features |

| Rh(III) complexes | C-H Activation/Annulation | Alkenes, Alkynes | High efficiency, low catalyst loading. kthmcollege.ac.in |

| Pd(II) complexes | C-H Activation/Annulation | Allenes, 1,3-Dienes | High regioselectivity, good yields. mdpi.comorganic-chemistry.org |

| Co(III) complexes | C-H Activation/Annulation | 1,3-Dienes | Redox-neutral conditions. organic-chemistry.org |

Metal-Free Catalysis and Photoredox Methods

Growing interest in sustainable chemistry has spurred the development of metal-free and photoredox-catalyzed methods for dihydroisoquinolinone synthesis. bohrium.commdpi.com These approaches avoid potentially toxic and expensive heavy metals. mdpi.com

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions. whiterose.ac.ukdntb.gov.uawhiterose.ac.uk This strategy has been applied to synthesize dihydroisoquinolin-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov The reaction proceeds via the generation of an α-primary amino alkyl radical, which initiates a cyclization cascade. nih.gov Other metal-free methods may employ inexpensive reagents like molecular iodine or persulfate salts (e.g., K₂S₂O₈) as catalysts or oxidants to promote tandem radical cyclization reactions. mdpi.comresearchgate.net

Electrochemical Oxidation Strategies

Electrosynthesis has emerged as a powerful and green tool in modern organic chemistry. researchgate.net Electrochemical methods can drive C-H activation and annulation reactions by regenerating the active catalyst at an electrode, thereby avoiding the need for stoichiometric chemical oxidants. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of diverse dihydroisoquinolinone derivatives from amides and alkenes using a cost-effective cobalt catalyst in a simple undivided cell. researchgate.netresearchgate.net The process involves a C-H/N-H activation sequence where the catalyst is regenerated by anodic oxidation. researchgate.net These methods are notable for their high atom economy and environmentally benign nature. rsc.orgrsc.org

Targeted Synthesis of Bromo-Substituted Dihydroisoquinolinones

The synthesis of specifically substituted dihydroisoquinolinones, such as this compound, applies the general strategies above to precursors already bearing the desired substituent. The bromine atom is typically incorporated into the aromatic starting material and carried through the synthetic sequence.

A prominent example is the synthesis of this compound from 5-Bromo-1-indanone, which proceeds via a Beckmann or Schmidt-type rearrangement. chemicalbook.com Another strategic approach involves the palladium-catalyzed electrocyclic reaction of a 2-alkynyl benzyl (B1604629) azide precursor, which can selectively yield 4-bromoisoquinolones under specific conditions (PdBr₂/CuBr₂/HOAc). researchgate.net

Furthermore, a multi-step synthesis starting from 3-bromophenylacetonitrile (B52883) has been reported to produce 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. google.com The key steps involve reduction of the nitrile to an amine, formation of a carbamate, and an intramolecular cyclization reaction, highlighting how functional groups can be manipulated to construct the final bromo-substituted heterocyclic product. google.com

| Starting Material | Key Transformation(s) | Product |

| 5-Bromo-1-indanone | Schmidt or Beckmann Rearrangement | This compound chemicalbook.com |

| 3-Bromophenylacetonitrile | Reduction, Amidation, Intramolecular Cyclization | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid google.com |

| 2-Alkynyl benzyl azide | Palladium-catalyzed electrocyclization | 4-Bromo-isoquinolin-1(2H)-one researchgate.net |

Specific Routes to this compound (e.g., from 5-Bromo-1-indanone)

A primary and well-established method for the synthesis of this compound involves the ring expansion of 5-Bromo-1-indanone. This transformation is typically achieved through a Beckmann rearrangement of the corresponding oxime. nih.govwikipedia.orgorganic-chemistry.org The general pathway involves two main steps:

Oximation: 5-Bromo-1-indanone is first converted to its oxime, 5-bromo-1-indanone oxime. This is a standard reaction where the ketone reacts with a hydroxylamine (B1172632) salt, typically in the presence of a base.

Beckmann Rearrangement: The purified oxime is then subjected to acidic conditions to induce the rearrangement. In this reaction, the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a lactam (an amide within a ring). wikipedia.orgorganic-chemistry.org For 5-bromo-1-indanone oxime, this migration and subsequent tautomerization yield the desired this compound.

A variety of acidic reagents can be used to catalyze the Beckmann rearrangement, including sulfuric acid, polyphosphoric acid (PPA), and methanesulfonyl chloride (MsCl) with a Lewis acid. nih.govwikipedia.org The choice of reagent can be critical, as side reactions or unexpected products can occur under certain conditions. For instance, studies on related indanone oximes have shown that conventional conditions can sometimes lead to unexpected products, highlighting the need for careful optimization. nih.gov Research has indicated that protocols using methanesulfonyl chloride can be superior to classical phosphorus-based reagents for the rearrangement of indanone oximes. nih.gov

It is important to note that the Beckmann rearrangement of some 1-indanone (B140024) derivatives can exhibit non-stereospecificity, which could be attributed to the formation of iminium ion intermediates. acs.org

Table 1: Beckmann Rearrangement for Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 5-Bromo-1-indanone | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., pyridine, NaOAc) | 5-Bromo-1-indanone oxime | Oximation |

| 2 | 5-Bromo-1-indanone oxime | Acid catalyst (e.g., H₂SO₄, PPA, MsCl) | This compound | Beckmann Rearrangement |

Synthesis of N-Alkyl/Aryl-6-Bromo-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Once the this compound scaffold is obtained, derivatives can be prepared by substitution at the nitrogen atom.

N-Alkylation: The secondary amide nitrogen of the dihydroisoquinolinone core can be alkylated using standard protocols. This typically involves deprotonation of the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile to attack an alkyl halide or a similar electrophile. Common conditions include the use of bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). akademisains.gov.my For example, a general method for N-alkylation involves refluxing the parent compound with an alkyl bromide and potassium carbonate in DMF. akademisains.gov.my

N-Arylation: Synthesizing N-aryl derivatives is more complex and often involves transition-metal-catalyzed cross-coupling reactions. While direct N-arylation of the bromo-dihydroisoquinolinone is challenging, related syntheses of N-aryl tetrahydroisoquinolines provide insight. One approach involves building the molecule from N-aryl 2-bromobenzylamines, which are then cyclized. thieme-connect.com Palladium-catalyzed C-H arylation is another powerful tool for constructing fused heterocyclic systems and can be applied in intramolecular strategies to form N-aryl lactams. beilstein-journals.org

Novel Synthetic Route Development and Optimization

Modern synthetic chemistry prioritizes efficiency, atom economy, and stereochemical control. The development of novel routes to dihydroisoquinolinones reflects these goals.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining multiple synthetic steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste.

Several MCRs have been developed for the synthesis of the dihydroisoquinolinone core. A notable example is a three-component reaction involving a homophthalic anhydride, an amine, and an aldehyde, which can produce substituted dihydroisoquinolones in good yields with excellent diastereoselectivity. organic-chemistry.org Other innovative one-pot tandem reactions have been developed for related fused heterocyclic systems, such as the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines from C,N-cyclic azomethine imines and α,β-unsaturated ketones. nih.gov While not yet applied specifically to the 6-bromo derivative, these strategies represent the forefront of efficient synthesis for this class of compounds.

Rhodium(III)-catalyzed tandem systems have also been established to access the 3,4-dihydroisoquinolin-1(2H)-one scaffold via a one-pot C-H allylation and N-alkylation cyclization process, demonstrating high functional-group compatibility under mild conditions. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Dihydroisoquinolinones

The synthesis of enantiomerically pure chiral dihydroisoquinolinones is of great interest due to the importance of stereochemistry in biological activity. Modern methods increasingly focus on asymmetric catalysis to achieve this.

Key strategies include:

Asymmetric C-H Functionalization: Cobalt(III)-complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been used to catalyze the reaction between N-chlorobenzamides and alkenes, yielding chiral dihydroisoquinolinones with excellent enantioselectivity. organic-chemistry.org

Asymmetric Domino Reactions: A palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been shown to produce chiral disubstituted dihydroisoquinolinones with high enantioselectivity. organic-chemistry.org

Use of Chiral Auxiliaries: Chiral N-sulfinyl amides can direct the asymmetric annulation of benzamides to produce chiral isoindolinones, a related class of lactams. This approach allows for the diastereoselective synthesis of products, after which the auxiliary can be removed to yield the enantiomerically pure compound. rsc.org

These methods provide access to specific stereoisomers, which is crucial for the development of chiral molecules in medicinal chemistry.

Table 2: Examples of Modern Stereoselective Syntheses for Dihydroisoquinolinone Scaffolds

| Methodology | Catalyst/System | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Asymmetric C-H Functionalization | Chiral Cobalt(III)-complex | [4+2] Annulation of N-chlorobenzamides and alkenes | High enantioselectivity |

| Asymmetric Domino Reaction | Pd/Xu-Phos | Heck/Suzuki cascade | Excellent enantioselectivity |

| Chiral Auxiliary-Directed Synthesis | Rh(III) catalyst with N-sulfinyl amide | Oxidative C–H olefination/annulation | High diastereoselectivity |

Large-Scale Preparative Synthesis Considerations

Transitioning a synthetic route from laboratory scale to large-scale industrial production introduces a new set of challenges related to safety, cost, efficiency, and robustness. nih.govnih.govyoutube.com For the synthesis of this compound, several factors must be considered.

Reagent Selection and Safety: The Beckmann rearrangement often employs corrosive and hazardous reagents like sulfuric acid or PPA. On a large scale, handling these materials requires specialized equipment and safety protocols. Alternative, milder catalysts are often sought for process chemistry. wikipedia.orgorganic-chemistry.org

Process Efficiency and Purification: An ideal large-scale process minimizes the number of steps and avoids chromatographic purification. princeton-acs.org Routes that produce the final product via simple filtration and washing after crystallization are highly desirable. The synthesis outlined in a patent for the related 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, for instance, focuses on a multi-step process that likely aims for crystalline intermediates and products to facilitate purification. google.com

Solvent and Waste Reduction: Green chemistry principles are integral to modern process development. This includes minimizing solvent use and reducing the process mass intensity (PMI). princeton-acs.org The development of solvent-free, mechanochemical methods, such as twin-screw extrusion, represents an innovative approach to scalable and environmentally friendly synthesis. youtube.com

Scalability of Tandem/One-Pot Reactions: While one-pot reactions are efficient, their scalability must be carefully evaluated. Issues such as heat transfer, reagent addition rates, and mixing can become critical in large reactors. However, successful mole-scale tandem reactions have been reported for related heterocyclic systems, demonstrating their potential for large-scale applications. nih.gov

Ultimately, developing a robust manufacturing process requires a deep understanding of the reaction mechanism, kinetics, and potential impurities to ensure consistent production of the target compound to the required quality standards. youtube.com

Chemical Transformations and Functionalization Strategies of 6 Bromo 3,4 Dihydro 2h Isoquinolin 1 One

Derivatization via the Bromo-Substituent (e.g., Suzuki-Miyaura coupling, other cross-coupling reactions)

The bromine atom at the C-6 position of the isoquinolinone ring is a key handle for introducing molecular diversity through carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose, with the Suzuki-Miyaura coupling being a prominent example. nih.govfishersci.co.uk This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.ukharvard.edu

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the C-6 position. Aryl, heteroaryl, alkenyl, and even alkyl groups can be installed, significantly expanding the chemical space accessible from the 6-bromo precursor. nih.gov The reaction conditions are generally mild, and a broad range of functional groups are tolerated, making it a powerful tool in complex molecule synthesis. nih.govfishersci.co.uk For instance, the coupling of bromo-substituted quinolines and isoquinolines with various arylboronic acids has been well-documented to proceed in good to excellent yields. researchgate.netresearchgate.net The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high efficiency for specific substrates. researchgate.netmdpi.com

Table 1: Examples of Substituents Introduced via Suzuki-Miyaura Coupling

| Boronic Acid/Ester Partner | Resulting C-6 Substituent | Potential Application/Significance |

|---|---|---|

| Phenylboronic acid | Phenyl | Core structure in many biologically active compounds. |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Introduction of an electron-donating group, modifying electronic properties. |

| Thiophene-2-boronic acid | Thiophen-2-yl | Incorporation of a heteroaromatic ring, often found in pharmaceuticals. |

| Vinylboronic acid pinacol (B44631) ester | Vinyl | Provides a handle for further transformations like Heck reactions or olefin metathesis. |

| Pyridine-3-boronic acid | Pyridin-3-yl | Introduces a basic nitrogen atom, potentially influencing solubility and biological interactions. |

Other cross-coupling reactions, such as the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and Sonogashira coupling (using terminal alkynes), can also be employed to functionalize the C-6 position, each offering unique advantages in terms of substrate scope and reaction conditions. researchgate.net

N-Functionalization and Alkylation of the Lactam Nitrogen

The secondary amine within the lactam ring of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is another site amenable to functionalization. N-alkylation is a common strategy to introduce various side chains, which can influence the molecule's solubility, conformation, and biological activity. akademisains.gov.my

A straightforward method for N-alkylation involves the reaction with alkyl halides (e.g., alkyl bromides or chlorides) in the presence of a base. rjpbcs.com Phase-transfer catalysts can be employed to facilitate the reaction between the deprotonated lactam and the alkylating agent. rjpbcs.com Microwave irradiation has also been shown to accelerate N-alkylation reactions, often leading to higher yields and shorter reaction times. rjpbcs.com

The Mitsunobu reaction offers an alternative and mild approach for N-alkylation, particularly with alcohols. rsc.org This reaction typically uses a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the lactam nitrogen. A notable aspect of the isoquinolin-1-one system is its tautomerism, which can lead to competition between N- and O-alkylation. However, reaction conditions can often be tuned to favor one isomer over the other; for example, using (hetero)benzyl halides tends to favor N-alkylation, while Mitsunobu conditions can be optimized for O-alkylation. rsc.org

Table 2: Methods for N-Functionalization

| Reagent/Method | Functional Group Introduced | Typical Conditions |

|---|---|---|

| Benzyl (B1604629) bromide | Benzyl | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, CH₃CN). |

| Ethyl iodide | Ethyl | Base (e.g., K₂CO₃) in DMF. |

| Mitsunobu Reaction (e.g., with Ethanol) | Ethyl | PPh₃, DEAD (or DIAD) in THF. |

| Propargyl bromide | Propargyl | Base (e.g., K₂CO₃) in acetone. |

| Acylation (e.g., with Acetyl chloride) | Acetyl | Base (e.g., Pyridine, Et₃N) in CH₂Cl₂. |

Modifications at the C-3 and C-4 Positions of the Isoquinolinone Ring

Functionalization of the saturated portion of the dihydroisoquinolinone ring, specifically at the C-3 and C-4 positions, provides another avenue for structural modification. While direct C-H activation at these positions can be challenging, several strategies have been developed for the broader class of isoquinolin-1-ones.

Selective functionalization at the C-4 position has been achieved through various methods, including halogenation, arylation, and trifluoromethylation. researchgate.net More recently, a palladium(0)-catalyzed C-4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, demonstrating a direct approach to install difluoroacetate (B1230586) moieties. researchgate.net This transformation proceeds via a radical pathway and highlights the potential for direct C-H functionalization at this position. researchgate.net

Modifications involving the C-3 and C-4 positions can also be achieved through cyclization and condensation reactions. For example, intramolecular cyclization reactions can lead to the formation of fused ring systems, creating complex polycyclic architectures. acs.org The reactivity at these positions is influenced by the substituents on the nitrogen and the aromatic ring, allowing for regioselective transformations under specific conditions.

Table 3: Potential Modifications at C-3 and C-4 Positions

| Position | Type of Modification | Example Reaction |

|---|---|---|

| C-4 | C-H Difluoroalkylation | Pd(0)-catalyzed coupling with 2-bromo-2,2-difluoroacetates. researchgate.net |

| C-4 | Halogenation | Reaction with N-halosuccinimides (e.g., NBS, NCS). |

| C-4 | Arylation | Palladium-catalyzed C-H activation/arylation. |

| C-3/C-4 | Annulation/Cyclization | Intramolecular Thorpe–Ziegler cyclization of appropriately substituted precursors. acs.org |

| C-3 | Alkylation (via enolate) | Deprotonation with a strong base followed by reaction with an electrophile. |

Incorporation into Complex Molecular Architectures (e.g., lamellarin analogues)

This compound and its derivatives are valuable building blocks for the total synthesis of complex natural products. A prime example is their use in the construction of lamellarins, a class of marine alkaloids known for their potent biological activities. nih.gov

The synthesis of the lamellarin core often relies on strategies that construct a fused pyrrole (B145914) ring onto an existing isoquinoline (B145761) or coumarin (B35378) scaffold. nih.gov One of the established synthetic routes begins with an isoquinoline derivative, which is then fused to a pyrrole or indole (B1671886) moiety to form the characteristic polycyclic skeleton. nih.govacs.org The 6-bromo substituent can be carried through several synthetic steps and then utilized in a late-stage cross-coupling reaction to install a required aryl group, or it can be used to direct the regioselectivity of earlier transformations.

The 3,4-dihydroisoquinoline (B110456) core provides the necessary framework for constructing the 5,6-dihydropyrrolo[2,1-a]isoquinoline system, which is a key structural motif in many lamellarin analogues. nih.govresearchgate.net By employing functionalization strategies described in the previous sections—such as N-alkylation and derivatization at the C-6 position—chemists can synthesize a diverse library of lamellarin analogues for structure-activity relationship studies. nih.govrsc.org

Table 4: Role in the Synthesis of Lamellarin Analogues

| Synthetic Strategy | Role of Isoquinolinone Scaffold | Example Lamellarin Target |

|---|---|---|

| Fusion of a pyrrole ring | Provides the A and B rings of the final pentacyclic structure. | Lamellarin D |

| Pictet-Spengler type reactions | Serves as the foundational structure for building the polycyclic core. | Lukianol A |

| Palladium-catalyzed annulation | Acts as the electrophilic or nucleophilic partner in ring-forming reactions. | Lamellarin O |

| Multi-step synthesis from isovanillin | The isoquinoline core is constructed as a key intermediate. nih.govresearchgate.net | 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffolds. nih.govresearchgate.net |

Medicinal Chemistry and Biological Activity Spectrum of 6 Bromo 3,4 Dihydro 2h Isoquinolin 1 One Derivatives

Application as Pharmaceutical Intermediates and Building Blocks

6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a highly valued intermediate in the synthesis of complex pharmaceutical compounds. The presence of the bromine atom on the aromatic ring facilitates a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This chemical tractability makes it an ideal starting material for building molecular complexity and generating libraries of compounds for high-throughput screening.

Furthermore, the lactam functionality within the dihydroisoquinolinone core can be subjected to various chemical transformations, including reduction to the corresponding amine or ring-opening reactions, to produce a wider range of structural analogs. This versatility has cemented its role as a key building block in the design and synthesis of novel therapeutic agents.

Ligand Development for Receptor Targets

The 3,4-dihydroisoquinolin-1-one scaffold, and specifically its 6-bromo derivative, has been extensively utilized in the development of ligands for various clinically relevant receptor targets.

Dopamine (B1211576) D3 Receptor Ligands (e.g., benzolactams)

The development of selective ligands for the dopamine D3 receptor is a significant area of research for the treatment of neuropsychiatric disorders, including schizophrenia and substance abuse. The this compound scaffold can be envisioned as a precursor to benzolactam derivatives that act as D3 receptor ligands. A common synthetic strategy involves a Schmidt rearrangement of a corresponding tetralone precursor to form the seven-membered lactam ring characteristic of some benzolactam-based D3 ligands. The bromo-substituent on the isoquinolinone can then be used to introduce further chemical diversity to optimize binding affinity and selectivity for the D3 receptor.

MK2 Inhibitors (e.g., 3-aminopyrazole (B16455) based compounds)

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key enzyme in the inflammatory cascade, making it an attractive target for the development of anti-inflammatory drugs. While a direct synthetic route from this compound to 3-aminopyrazole-based MK2 inhibitors is not prominently described in the literature, the structural similarities between isoquinolinone and quinazoline (B50416) scaffolds suggest potential synthetic pathways. For instance, the bromo-substituted ring could be functionalized and subsequently transformed to incorporate the pyrazole (B372694) moiety, a common core in many kinase inhibitors.

Dopamine D1 Receptor Positive Allosteric Modulators (PAMs) based on related 3,4-dihydroisoquinolinone scaffolds

Positive allosteric modulators (PAMs) of the dopamine D1 receptor offer a promising therapeutic strategy for cognitive disorders. The 3,4-dihydroisoquinolinone scaffold is a key feature of potent and selective D1 PAMs. A notable example is LY3154207, a clinical candidate for Lewy body dementia, which features a substituted 3,4-dihydroisoquinolin-2(1H)-yl core. The development of such compounds highlights the importance of the dihydroisoquinolinone moiety in achieving the desired pharmacological profile for D1 receptor modulation. The 6-bromo precursor could be utilized to synthesize analogs of such PAMs, allowing for the exploration of structure-activity relationships at the 6-position of the scaffold.

Sigma-2 Receptor Ligands based on related 3,4-dihydroisoquinolinone derivatives

Sigma-2 receptors are overexpressed in various tumor cell lines and are considered a promising target for cancer therapeutics and diagnostics. The 3,4-dihydroisoquinolin-1-one scaffold has been successfully employed in the design of selective sigma-2 receptor ligands. For instance, derivatives of 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]-3,4-dihydroisoquinolin-1(2H)-one have been developed for Positron Emission Tomography (PET) imaging of sigma-2 receptors in tumors. These findings underscore the utility of the dihydroisoquinolinone core in targeting this important cancer-related receptor. The 6-bromo derivative provides a strategic point for modification to develop novel sigma-2 receptor ligands with improved properties.

Evaluation of Bioactive Properties

Derivatives of bromo-substituted heterocyclic scaffolds, structurally related to this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that derivatives of the title compound could also possess valuable antiproliferative properties. For example, a series of 6-bromo-quinazoline-4(3H)-one derivatives were evaluated for their in vitro anticancer activity.

| Compound | Linker at SH group | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |

|---|---|---|---|---|

| 8a | Aliphatic | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| Erlotinib | - | >100 | >100 | >100 |

| Cisplatin | - | 13.52 ± 1.52 | 11.25 ± 2.14 | 9.51 ± 0.98 |

| Doxorubicin | - | 0.85 ± 0.09 | 1.02 ± 0.11 | 1.25 ± 0.14 |

Data adapted from a study on 6-bromo-quinazoline-4(3H)-one derivatives, a structurally related scaffold. nih.govnih.gov

The data indicates that compound 8a , with an aliphatic linker, exhibited the most potent cytotoxic activity against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines among the synthesized derivatives. nih.govnih.gov Notably, its potency against the MCF-7 cell line was significantly better than the standard EGFR inhibitor, Erlotinib. nih.gov Furthermore, the higher IC₅₀ value against the normal MRC-5 cell line suggests a degree of selectivity for cancer cells over non-cancerous cells. nih.govnih.gov These findings for a related bromo-substituted heterocyclic system strongly support the potential of this compound as a scaffold for the development of novel and selective anticancer agents.

Antioomycete Activity (e.g., against Pythium recalcitrans)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising starting point for developing agents to manage plant diseases. rsc.orgnih.gov In a study exploring its potential, 59 derivatives were synthesized and evaluated for their activity against various phytopathogens. rsc.orgresearchgate.net The results indicated that the antioomycete activity against Pythium recalcitrans, a destructive plant pathogen, was notably superior to the antifungal activity against six other tested pathogens. rsc.orgnih.govresearchgate.net

One particular derivative, designated as Compound I23, demonstrated the highest in vitro potency against P. recalcitrans, with a median effective concentration (EC50) value of 14 μM. rsc.orgresearchgate.net This potency was significantly higher than that of the commercial fungicide hymexazol, which recorded an EC50 of 37.7 μM. rsc.orgresearchgate.net Further investigation into Compound I23 revealed substantial in vivo preventive efficacy. At a dose of 2.0 mg per pot, it provided a 75.4% preventive effect, which was comparable to the 63.9% efficacy of hymexazol. rsc.org When the dosage was increased to 5.0 mg per pot, the preventive efficacy of Compound I23 reached an impressive 96.5%. rsc.orgresearchgate.net

Studies into the mechanism of action suggest that Compound I23 works by disrupting the biological membrane systems of P. recalcitrans. rsc.orgnih.gov Three-dimensional quantitative structure–activity relationship (3D-QSAR) analysis highlighted the importance of a carboxyl group at the C4 position for the compound's activity. rsc.orgrsc.org These findings underscore the potential of 3,4-dihydroisoquinolin-1(2H)-one derivatives as effective antioomycete agents for crop protection. rsc.orgnih.gov

Table 1: Antioomycete Activity of Compound I23 against Pythium recalcitrans

| Compound | Target Organism | In Vitro Potency (EC50) | In Vivo Preventive Efficacy (2.0 mg/pot) | In Vivo Preventive Efficacy (5.0 mg/pot) | Reference Compound (Hymexazol EC50) |

|---|---|---|---|---|---|

| I23 | Pythium recalcitrans | 14 μM | 75.4% | 96.5% | 37.7 μM |

Antifungal Activities of Related Dihydroisoquinolinones

The dihydroisoquinoline skeleton is also a valuable template for the development of novel antifungal agents. jlu.edu.cn In one study, fifteen new isoquinoline (B145761) derivatives were created by incorporating a diphenyl ether fragment, a known active group, into the 3,4-dihydroisoquinoline (B110456) framework. jlu.edu.cn

Table 2: In Vitro Antifungal Activity of Dihydroisoquinolinone Derivatives (at 50 mg/L)

| Compound | Target Fungus | Inhibition Rate | Comparison (Sanguinarine) | Comparison (Chlorothalonil) |

|---|---|---|---|---|

| Ic | Physalospora piricola, Rhizotonia cerealis | ~93.0% | Better | Equivalent |

| Ie | Physalospora piricola, Rhizotonia cerealis | ~93.0% | Better | Equivalent |

| Il | Physalospora piricola, Rhizotonia cerealis | ~93.0% | Better | Equivalent |

| Il | Fusarium graminearum | 83.3% | 64.2% | 57.7% |

Anticancer and Other Pharmacological Properties Attributed to Dihydroisoquinolinone Scaffolds

The isoquinoline and dihydroisoquinolinone scaffolds are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govsemanticscholar.orgacs.org These structures are integral to many natural and synthetic compounds used in drug discovery. nih.govsemanticscholar.org

In the realm of oncology, the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, which is structurally related to dihydroisoquinolinones, is particularly noteworthy. nih.gov This core is found in the lamellarin family of marine alkaloids, which exhibit potent cytotoxic activity against a wide range of cancer cell lines. nih.gov Lamellarins function as topoisomerase inhibitors and have shown significant anticancer potential. nih.gov For example, Lamellarin D has demonstrated potent cytotoxic effects against various tumor cell types, including human prostate cancer and leukemia cells. nih.gov Other derivatives, such as Lamellarins D, K, and M, display cytotoxicity in the nanomolar range (38–110 nM). nih.gov

The versatility of the isoquinoline framework allows for substitutions at various positions, which can modulate the biological activity. semanticscholar.org For instance, substitutions at the 3-position of the isoquinoline analogue have been shown to enhance anticancer activity by promoting cell maturation and decreasing proliferation. semanticscholar.org The wide-ranging biological activities make the dihydroisoquinolinone scaffold a cornerstone in the search for new therapeutic agents. nih.gov

Table 3: Anticancer Activity of Selected Lamellarin Derivatives

| Compound | Scaffold Type | Reported Activity | Potency (IC50) | Cancer Cell Line Examples |

|---|---|---|---|---|

| Lamellarin D | Pyrrolo[2,1-a]isoquinoline | Cytotoxic, Topoisomerase Inhibitor | 38-110 nM | Prostate (DU-145), Leukemia (K562) |

| Lamellarin K | Pyrrolo[2,1-a]isoquinoline | Cytotoxic | 38-110 nM | Various tumor cells |

| Lamellarin M | Pyrrolo[2,1-a]isoquinoline | Cytotoxic | 38-110 nM | Various tumor cells |

| Lamellarin (General) | Pyrrolo[2,1-a]isoquinoline | Cytotoxic, MDR Reversal, Antibiotic | Varies | Lung, breast, liver, blood |

Advanced Research Methodologies and Computational Studies in 6 Bromo 3,4 Dihydro 2h Isoquinolin 1 One Research

Spectroscopic and Spectrometric Characterization Techniques for Derivatives (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation of derivatives of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one relies heavily on a suite of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are employed to map the carbon and hydrogen framework. For instance, in related bromo-substituted quinoline (B57606) derivatives, ¹H NMR spectra typically show characteristic signals for aromatic and aliphatic protons, with their chemical shifts and coupling constants providing insights into their connectivity and spatial relationships. researchgate.netresearchgate.net For example, the protons on the dihydroisoquinolinone core would exhibit distinct signals that can be unambiguously assigned.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental formula. This technique is indispensable for confirming the identity of a newly synthesized derivative and ensuring its purity.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands for the amide carbonyl group (C=O), C-N bonds, aromatic C-H bonds, and the C-Br bond. For example, a typical amide carbonyl stretch appears in the region of 1680-1630 cm⁻¹.

A representative summary of the expected spectroscopic data for a hypothetical derivative is presented in the table below.

| Technique | Observation | Implication |

| ¹H NMR | Chemical shifts and coupling constants for aromatic and aliphatic protons. | Provides a map of the proton environment and their connectivity within the molecule. |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Reveals the carbon skeleton of the compound. |

| HRMS | Precise mass-to-charge ratio. | Confirms the elemental formula of the derivative. |

| IR Spectroscopy | Characteristic absorption bands. | Identifies the presence of key functional groups such as C=O (amide), N-H, and C-Br. |

Chromatographic Separation and Purification Methodologies (e.g., High-Performance Liquid Chromatography)

Following the synthesis of this compound derivatives, purification is a critical step to isolate the target compound from unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

HPLC offers high resolution and efficiency in separating components of a mixture. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is tailored to the specific properties of the derivative being purified. For compounds with the polarity of isoquinolinone derivatives, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The separation is monitored using a detector, commonly a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature that helps in its identification. By collecting the fraction that elutes at the retention time of the desired product, a highly purified sample can be obtained. While specific conditions would be optimized for each derivative, the general principles of HPLC are universally applied in the purification of these compounds. mdpi.com

X-ray Crystallography for Detailed Structural Elucidation of Intermediates and Products

To perform X-ray crystallography, a single crystal of the compound of interest is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision.

In the study of related heterocyclic compounds, such as a bromo-substituted spiro-benzothiadiazine, X-ray crystallography has been used to reveal detailed structural features, including the conformation of the rings and the spatial arrangement of the substituents. nih.govresearchgate.net For instance, such studies can confirm the planarity or non-planarity of the ring systems and identify any intramolecular interactions, such as hydrogen bonds, that stabilize the molecular structure. researchgate.net This level of structural detail is invaluable for understanding the molecule's physical and chemical properties and for designing future derivatives with improved pharmacological profiles.

| Parameter | Information Provided | Significance |

| Crystal System & Space Group | The symmetry of the crystal lattice. | Fundamental crystallographic data. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Used in the determination of the crystal structure. |

| Bond Lengths & Angles | The precise distances and angles between atoms. | Provides a detailed geometric description of the molecule. |

| Torsion Angles | The dihedral angles between planes of atoms. | Defines the conformation of the molecule. |

| Intermolecular Interactions | The non-covalent interactions between molecules in the crystal. | Helps to understand the packing of molecules in the solid state. |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) calculations, molecular modeling, docking simulations)

Computational chemistry provides powerful tools to complement experimental research by offering insights into the electronic structure, reactivity, and potential biological activity of molecules.

Density Functional Theory (DFT) calculations are a quantum mechanical method used to investigate the electronic properties of molecules. nih.govrsc.org DFT can be used to calculate a variety of molecular properties, including optimized geometry, electronic energy, and the distribution of electron density. nih.govcosmosscholars.com This information helps in understanding the molecule's stability and reactivity. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the molecule's susceptibility to electrophilic and nucleophilic attack. cosmosscholars.com

Molecular modeling allows for the visualization and manipulation of three-dimensional molecular structures. This can be used to explore different conformations of a molecule and to understand how its shape might influence its interaction with a biological target.

Docking simulations are a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.govrsc.org In drug discovery, docking is used to predict how a potential drug molecule (the ligand) binds to a specific protein target. nih.gov By simulating the interaction of this compound derivatives with the active site of a target protein, researchers can predict their binding affinity and identify key interactions that contribute to binding. nih.gov This information can then be used to guide the design of new derivatives with improved potency.

| Computational Method | Application in Research | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. nih.gov | Understanding of molecular stability, reactivity, and electronic distribution. cosmosscholars.com |

| Molecular Modeling | Visualization and conformational analysis. | Insights into the three-dimensional shape and flexibility of the molecule. |

| Molecular Docking | Prediction of binding mode and affinity to a biological target. nih.gov | Identification of potential biological targets and key binding interactions, guiding rational drug design. nih.govrsc.org |

In Vitro and In Vivo Bioassay Development and Application for Pharmacological Evaluation

The ultimate goal of synthesizing new derivatives of this compound is often to develop new therapeutic agents. To achieve this, the biological activity of the compounds must be evaluated through a series of bioassays.

In vitro assays are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or a cell culture dish. These assays are used for the initial screening of compounds to identify those with promising biological activity. nih.gov Examples of in vitro assays include:

Enzyme inhibition assays: To determine if a compound can inhibit the activity of a specific enzyme that is involved in a disease process. frontiersin.org

Cell-based assays: To assess the effect of a compound on living cells, such as its ability to kill cancer cells (cytotoxicity) or to modulate a specific cellular pathway.

Antimicrobial assays: To determine the ability of a compound to inhibit the growth of bacteria or fungi. nih.gov

The development and application of these bioassays are critical for advancing our understanding of the pharmacological potential of this compound derivatives and for identifying promising candidates for further drug development. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of 3,4-dihydroisoquinolin-1-one derivatives. Key routes include:

- Nucleophilic substitution : Using NaH in anhydrous DMF under inert atmospheres yields ~72% purity (critical for minimizing side reactions) .

- Palladium-catalyzed cross-coupling : For functionalization, reactions with CH₃B(OH)₂ and Pd(dppf)Cl₂ in 1,4-dioxane/water at 105°C for 16 hours achieve moderate yields (~63.8%) but higher selectivity .

Critical Factors : Solvent polarity (DMF vs. dioxane), temperature control (105°C for cross-coupling), and catalyst loading (e.g., 4 mol% Pd) significantly impact yield and purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer:

- ¹H/¹³C NMR : The bromine atom at position 6 deshields adjacent protons, causing distinct splitting patterns (e.g., δ 7.13 ppm for H-5 in CDCl₃) .

- IR Spectroscopy : A carbonyl stretch at ~1670 cm⁻¹ confirms the lactam ring, while C-Br vibrations appear at 550–600 cm⁻¹ .

- X-ray Crystallography : Resolves ambiguity in dihydroisoquinoline ring conformation and bromine positioning .

Q. What reactivity patterns are observed in this compound under basic or acidic conditions?

Methodological Answer:

- Base-Mediated Reactions : The bromine undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling C-C bond formation at position 6 .

- Acid Catalysis : The lactam ring can hydrolyze to form carboxylic acid derivatives, but this is suppressed in anhydrous conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydroisoquinoline ring to a tetrahydro derivative, altering planarity and bioactivity .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity in antimicrobial assays?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The bromine at position 6 enhances lipophilicity, improving membrane permeability in Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

- Comparative Studies : Analogues with Cl or F at position 6 show reduced activity due to weaker halogen bonding with bacterial targets .

- Mechanistic Insight : Bromine’s electron-withdrawing effect stabilizes the lactam carbonyl, enhancing interactions with bacterial enzyme active sites (e.g., DNA gyrase) .

Q. What computational approaches validate the electronic effects of bromine in this compound?

Methodological Answer:

- DFT Calculations : Bromine’s electronegativity lowers the HOMO energy (-6.2 eV vs. -5.8 eV for non-brominated analogues), increasing electrophilicity at position 6 .

- Molecular Docking : Simulations with COX-2 enzymes show bromine’s van der Waals interactions improve binding affinity (ΔG = -9.8 kcal/mol) compared to hydrogen or methyl substituents .

- QM/MM Studies : Reveal bromine’s role in transition-state stabilization during nucleophilic substitution reactions .

Q. How can researchers reconcile contradictory data on the compound’s stability under varying storage conditions?

Methodological Answer:

- Contradictory Evidence : Some studies recommend storage at 0–6°C , while others suggest ambient temperatures are sufficient for short-term use .

- Root-Cause Analysis : Light sensitivity (documented in ) accelerates decomposition; amber glass vials and inert gas purging extend shelf life.

- Stability Testing : HPLC tracking of degradation products (e.g., lactam ring-opening) under accelerated conditions (40°C/75% RH) confirms stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.